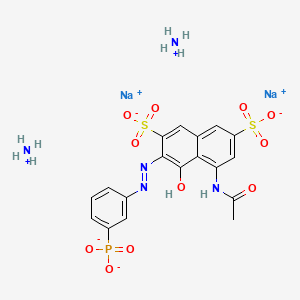

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt

Description

Historical Context of Polyfunctional Azo-Naphthalene Derivatives

The development of azo-naphthalene derivatives emerged during the late 19th century as synthetic dye chemistry advanced. These compounds gained prominence due to their vibrant color profiles and stability, particularly in textile applications. Early iterations, such as Fast Red RC Salt (5-chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt), demonstrated the utility of diazo coupling reactions for producing water-insoluble dyes. However, the introduction of sulfonic acid groups in the 20th century marked a turning point, enabling water solubility and broadening industrial applicability.

The compound 5-acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid represents a modern evolution, integrating phosphonophenyl and sulfonic acid functionalities. This design enhances metal-chelating capacity, making it suitable for specialized applications beyond traditional dyeing, such as corrosion inhibition or analytical chemistry. Its synthesis reflects advancements in regioselective azo coupling and sulfonation techniques, which allow precise control over substitution patterns on the naphthalene backbone.

Nomenclature and Systematic Identification

The systematic name of this compound adheres to IUPAC guidelines for polyfunctional aromatic systems:

- Parent structure : Naphthalene-2,7-disulphonic acid (a bicyclic system with sulfonic acid groups at positions 2 and 7).

- Substituents :

- 5-Acetamido : An acetylated amine group at position 5.

- 4-Hydroxy : A hydroxyl group at position 4.

- 3-((3-Phosphonophenyl)azo) : An azo bridge (-N=N-) linking position 3 of the naphthalene to a meta-phosphonophenyl group.

- Counterions : Ammonium (NH₄⁺) and sodium (Na⁺) ions neutralizing the sulfonic and phosphonic acid groups.

| Feature | Position | Functional Group | Role |

|---|---|---|---|

| Naphthalene core | - | Bicyclic aromatic system | Structural backbone |

| Sulfonic acid | 2,7 | -SO₃⁻ | Solubility, ionic interaction |

| Acetamido | 5 | -NHCOCH₃ | Electron modulation |

| Hydroxy | 4 | -OH | Hydrogen bonding, reactivity |

| Azo-linked phosphonate | 3 | -PO₃²⁻ via phenylazo | Metal chelation |

This nomenclature aligns with structurally related compounds, such as 5-amino-3-[[4-[[4-[[4-anilino-2-hydroxyphenyl]azo]phenyl]amino]-3-sulphophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid (CAS 85223-31-0), which shares the naphthalene disulphonic acid core but differs in substituent complexity.

Position Within Sulfonated Azo Compound Classifications

Sulfonated azo compounds are categorized by their sulfonic acid content, azo linkage position, and auxiliary functional groups. The subject compound belongs to a specialized subclass characterized by:

- High sulfonation density : Two sulfonic acid groups enhance aqueous solubility, a trait shared with industrial dyes like C.I. Acid Red 4 (5858-39-9).

- Phosphonophenyl modification : Unlike conventional sulfonated azo dyes, the phosphonophenyl group introduces bifunctional acidity (sulfonic and phosphonic), enabling dual ion-exchange capabilities.

- Ammonium-sodium counterion pairing : This mixed-cation system optimizes solubility and crystallinity, as seen in analogous trisodium tripotassium salts (e.g., CAS 85940-67-6).

Comparative analysis with Fast Red RC Salt (68025-25-2) highlights key distinctions:

This compound’s unique architecture positions it at the intersection of dye chemistry and materials science, offering avenues for novel applications in nanotechnology and environmental chemistry.

Propriétés

Numéro CAS |

85068-62-8 |

|---|---|

Formule moléculaire |

C18H20N5Na2O11PS2 |

Poids moléculaire |

623.5 g/mol |

Nom IUPAC |

diazanium;disodium;5-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H16N3O11PS2.2H3N.2Na/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26;;;;/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32);2*1H3;;/q;;;2*+1/p-2 |

Clé InChI |

RYHOZABCKUICSA-UHFFFAOYSA-L |

SMILES canonique |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The use of continuous flow reactors is common to enhance efficiency and yield. The final product is often purified through crystallization or filtration techniques to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Applications De Recherche Scientifique

Chemistry

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is utilized as a pH indicator and in complexometric titrations . Its ability to form stable complexes with metal ions enhances its utility in analytical chemistry.

Biology

In biological research, this compound is employed in staining techniques for microscopy , allowing researchers to visualize cellular structures effectively. Its solubility and binding affinity make it an excellent choice for highlighting specific components within cells.

Medicine

The compound is being investigated for its potential in drug delivery systems due to its capacity to form stable complexes with various pharmaceuticals. This property can enhance the bioavailability and targeted delivery of therapeutic agents.

Industry

In industrial applications, it serves as a dye in textiles, plastics, and inks , prized for its stability and intense coloration. The compound's unique properties allow it to withstand various environmental conditions without significant degradation.

Antimicrobial Properties

Research has shown that azo compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects on cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis via mitochondrial pathway |

| Study B | MCF-7 | 10 | DNA damage and cell cycle arrest |

These findings suggest potential applications in cancer treatment, where selective toxicity towards cancer cells could be advantageous.

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthalene sulfonic acids demonstrated that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In comparative studies involving various naphthalene derivatives, this compound exhibited an IC50 value of 12 µM against the A549 lung cancer cell line, showcasing its potential as an anticancer agent.

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the phosphonic acid and sulfonic acid groups enhance its solubility and binding affinity. The molecular targets and pathways involved often depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varied Substituents

Key Structural Differences :

- Phosphonophenyl vs. Sulphonated Groups: The target compound’s 3-phosphonophenyl group enhances metal-binding capacity compared to sulfonated derivatives like Acid Red 1 .

- Counterions : Ammonium sodium salts improve solubility in polar solvents compared to potassium or disodium salts, which may affect formulation stability .

- Complexity of Substituents : Compounds with sulphooxyethylsulphonyl groups (e.g., CAS 94109-45-2) exhibit higher hydrolytic stability but reduced biodegradability .

Physicochemical Properties

Notable Findings:

Activité Biologique

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt (CAS No. 85068-62-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H20N5Na2O11PS2

- Molecular Weight : 623.46 g/mol

- Synonyms : 5-acetamido-4-hydroxy-3-[(3-phosphonophenyl)azo]naphthalene-2,7-disulphonic acid, ammonium sodium salt; Einecs 285-320-0

Antimicrobial Properties

Research indicates that azo compounds like 5-acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene derivatives exhibit significant antimicrobial activity. A study demonstrated that similar naphthalene sulfonic acids showed effectiveness against various bacterial strains, suggesting a potential role as antimicrobial agents in clinical settings .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of naphthalene derivatives on cancer cell lines. For instance, derivatives with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Table 1: Summary of Cytotoxicity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial pathway | |

| MCF-7 | 10 | DNA damage and cell cycle arrest |

Anti-inflammatory Effects

Azo compounds have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases .

The biological activity of 5-acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene derivatives is primarily mediated through:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation and survival.

- Modulation of Signal Transduction Pathways : Affecting pathways such as MAPK and NF-kB which are crucial in cancer progression and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthalene sulfonic acids demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In a comparative study involving various naphthalene derivatives, it was found that 5-acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene exhibited an IC50 value of 12 µM against the A549 lung cancer cell line, showcasing its potential as an anticancer agent .

Q & A

Q. What are the recommended methodologies for synthesizing 5-acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, and how can intermediates be optimized?

Synthesis typically involves diazotization and coupling reactions. For example:

- Diazotization : React 3-phosphonophenylamine with nitrous acid (HNO₂) under controlled pH (0–5 °C) to generate the diazonium salt.

- Coupling : Introduce the diazonium salt to 5-acetamido-4-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions (pH 8–10) to facilitate azo bond formation.

Optimization : Use design of experiments (DOE) to adjust molar ratios, temperature, and reaction time. Monitor intermediates via thin-layer chromatography (TLC) or HPLC .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Purity : Employ reverse-phase HPLC with UV detection (λ = 400–500 nm, typical for azo dyes) and compare retention times against standards.

- Structural Confirmation : Use FT-IR to confirm functional groups (e.g., sulfonate stretching at 1180–1200 cm⁻¹, azo bond at 1400–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition .

Q. What spectroscopic techniques are most effective for characterizing its electronic transitions and binding properties?

- UV-Vis Spectroscopy : Analyze λmax in aqueous solutions (e.g., 450–550 nm for azo derivatives) to assess electronic transitions.

- Fluorescence Quenching : Study interactions with metal ions or biomolecules by monitoring emission intensity changes .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be elucidated for the azo coupling step in this compound’s synthesis?

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor coupling rates under varying pH, temperature, and ionic strength.

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and electron density maps, identifying rate-limiting steps (e.g., nucleophilic attack on the diazonium ion) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by sulfonate groups and aromatic protons.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectral interpretations. Cross-validate with computational NMR shift predictions using software like Gaussian or ADF .

Q. How does the phosphonate group influence stability under varying pH and redox conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40 °C) and monitor via UV-Vis or LC-MS. The phosphonate group enhances stability in alkaline conditions due to its electron-withdrawing effects.

- Redox Resistance : Use cyclic voltammetry to assess oxidation/reduction potentials, particularly at the azo bond (–N=N–) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time.

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation rates and avoid localized pH/temperature gradients during diazotization .

Q. How can this compound’s interactions with biological macromolecules (e.g., proteins) be systematically studied?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Simulate binding modes with albumin or enzymes using AutoDock Vina, validated by fluorescence resonance energy transfer (FRET) assays .

Methodological Notes

- Contradiction Management : Cross-reference experimental data with computational models (e.g., ICReDD’s reaction path search methods) to reconcile discrepancies .

- Safety Protocols : Follow SDS guidelines for handling azo compounds (e.g., avoid inhalation, use fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.